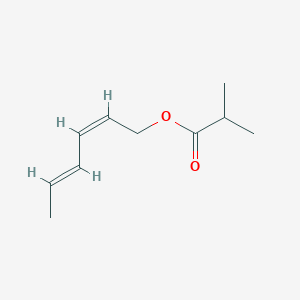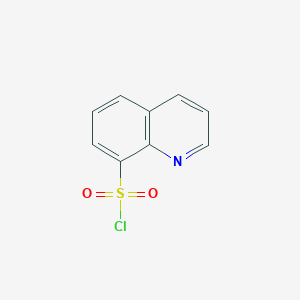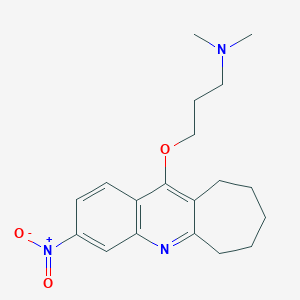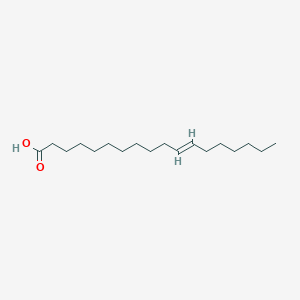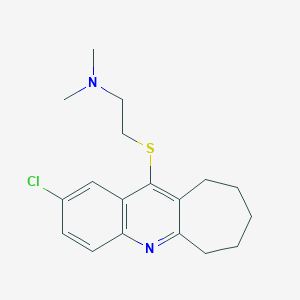
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic compound that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, studies have shown that it interacts with various cellular targets, including dopamine receptors and DNA. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity and induces apoptosis in cancer cells. It has also been shown to have dopamine receptor agonist activity. In vivo studies have shown that this compound has potential as a photosensitizer for photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments include its potential as an anticancer agent and dopamine receptor agonist. The limitations include the lack of understanding of its mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved pharmacological properties. Additionally, studies can be conducted to investigate its potential as a photosensitizer for photodynamic therapy and its use in other fields of study, such as neuropharmacology.
Métodos De Síntesis
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves a series of reactions that lead to the formation of the final product. The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide, which leads to the formation of 2-(2-aminothiophenyl)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydro-6H-cyclohepta[b]quinoline-6-thione, which leads to the formation of the final product.
Aplicaciones Científicas De Investigación
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been studied extensively in scientific research. It has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a dopamine receptor agonist. In biochemistry, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
18833-68-6 |
|---|---|
Nombre del producto |
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Fórmula molecular |
C18H23ClN2S |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3 |
Clave InChI |
UAQGTCWZAVCRFX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
SMILES canónico |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Otros números CAS |
18833-68-6 |
Sinónimos |
2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





